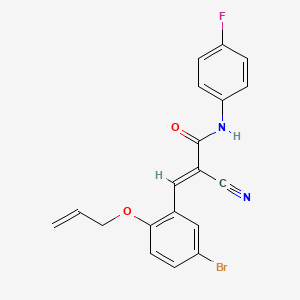
N-(1-Phenylethyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylethyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 92220-70-7 . It has a molecular weight of 197.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 197.71 .Scientific Research Applications
Monoamine Oxidase Inhibition
Research has shown that N-phenacyl-cyclopropylamine hydrobromide, a compound related to N-(1-Phenylethyl)cyclopropanamine hydrochloride, exhibits inhibitory activity against monoamine oxidase (MAO), with a slight preference as a type B MAO inhibitor. This property is significant because MAO inhibitors are important in the treatment of various neurological and psychiatric disorders. The study also explored analogs with various substituents on the phenyl ring to assess selectivity and potency as MAO inhibitors (Fuller, Hemrick, & Mills, 1978).
Synthesis of Constrained Neurotransmitter Analogues
The Kulinkovich reaction, a titanium(IV)-mediated cyclopropanation process, has been utilized to synthesize substituted 2-phenylcyclopropylamines, including structures related to this compound. These compounds are of interest due to their potential to inhibit monoamine oxidase and mimic the effects of hallucinogens. This approach highlights the versatility of cyclopropanamines in synthesizing analogues of neurotransmitters such as histamine and tryptamine, contributing to the understanding of their biological activities and potential therapeutic applications (Faler & Joullié, 2007).
Lead-Like Compounds in Drug Discovery
Cyclopropanes, including those related to this compound, are integral in medicinal chemistry for their presence in drug compounds. Research focused on the synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks for drug discovery. This involved a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, demonstrating the utility of cyclopropanes in generating compounds with desirable chemical properties for therapeutic development (Chawner, Cases-Thomas, & Bull, 2017).
Enantioselective Reactions
Cyclopropenimine-catalyzed enantioselective Mannich reactions have been studied using tert-butyl glycinates and N-Boc-imines. These reactions are relevant to the synthesis of cyclopropanamine derivatives, offering insights into achieving high levels of enantio- and diastereoselectivity in the synthesis of complex organic molecules. Such studies are crucial for the development of enantioselective synthetic strategies, which are fundamental in the creation of chiral drug molecules (Bandar & Lambert, 2013).
Safety and Hazards
Properties
IUPAC Name |
N-(1-phenylethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZMZFDFDAKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
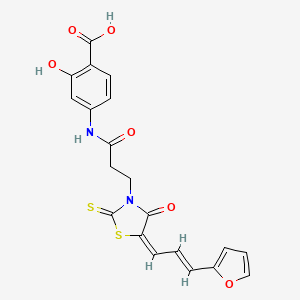
![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)


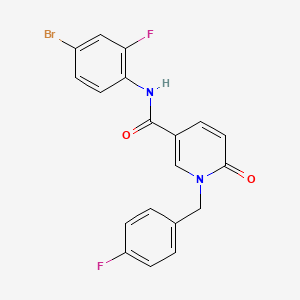
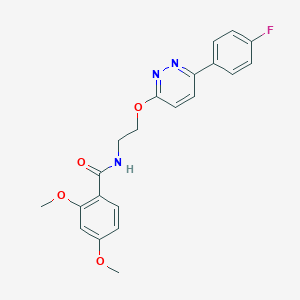
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)
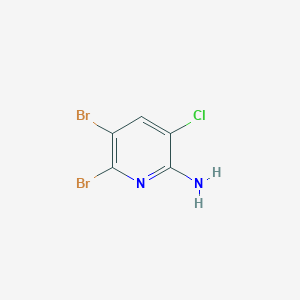
![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)

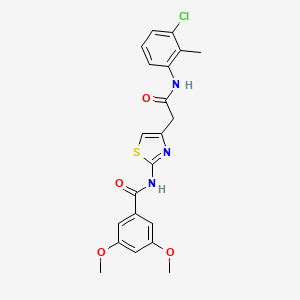
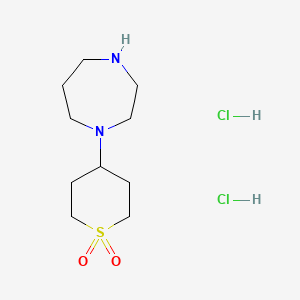
![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)
